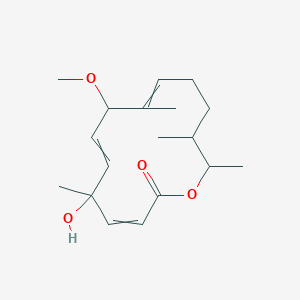

![molecular formula C21H16N8Na2O8S4 B10783132 disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KP-736 is a novel cephalosporin antibiotic with a broad antibacterial spectrum and potent antipseudomonal activity. It has shown significant efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, and is known for its stability against various beta-lactamases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KP-736 involves multiple steps:

Alkylation: The alkylation of 5-hydroxy-2-(hydroxymethyl)-4-pyrone with diphenyldiazomethane in ethanol produces 5-(diphenylmethoxy)-2-(hydroxymethyl)-4-pyrone.

Hydroxylamine Treatment: This intermediate is treated with hydroxylamine in hot ethanol-water to yield 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-4-pyridone.

Further Alkylation: The compound is further alkylated with diphenylmethyl chloride, potassium carbonate, and sodium iodide in dimethyl sulfoxide to form 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-4-pyridone.

Condensation: This product is condensed with N-hydroxyphthalimide using triphenylphosphine in tetrahydrofuran to obtain 1,5-bis(diphenylmethoxy)-2-(phthalimidooxymethyl)-4-pyridone.

Hydrazine Reaction: The reaction with hydrazine in ethanol produces the corresponding aminooxy derivative.

Final Condensation: This derivative is condensed with 2-[2-(triphenylmethylamino)thiazol-4-yl]glyoxylic acid in chloroform-ethanol to yield the final product.

Industrial Production Methods

The industrial production of KP-736 follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

KP-736 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial in modifying the functional groups of KP-736 to enhance its antibacterial properties.

Substitution Reactions: Common reagents include diphenyldiazomethane, hydroxylamine, and diphenylmethyl chloride. These reactions help in introducing different substituents to the core structure of KP-736.

Condensation Reactions: These reactions are used to form complex structures by combining smaller molecules, as seen in the synthesis of KP-736.

Scientific Research Applications

KP-736 has been extensively studied for its antibacterial properties. It has shown significant activity against gram-negative bacteria, including strains resistant to other antibiotics like ceftazidime and cefotaxime. Its high affinity for penicillin-binding proteins makes it a potent bactericidal agent . Additionally, KP-736 has been evaluated for its stability against various beta-lactamases, making it a promising candidate for treating infections caused by resistant bacteria .

Mechanism of Action

KP-736 exerts its antibacterial effects by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. The compound is transported into bacterial cells via the tonB-dependent iron transport system. This mechanism ensures that KP-736 reaches its target sites within the bacteria, leading to effective inhibition of cell wall synthesis and subsequent bacterial cell death .

Comparison with Similar Compounds

KP-736 is compared with other cephalosporins like ceftazidime, cefotaxime, and cefpirome. It has shown superior activity against gram-negative bacteria, including Pseudomonas aeruginosa, and is more stable against beta-lactamases. This makes KP-736 a unique and potent antibiotic in its class .

List of Similar Compounds

- Ceftazidime

- Cefotaxime

- Cefpirome

KP-736 stands out due to its broad spectrum of activity and stability against beta-lactamases, making it a valuable addition to the arsenal of antibiotics .

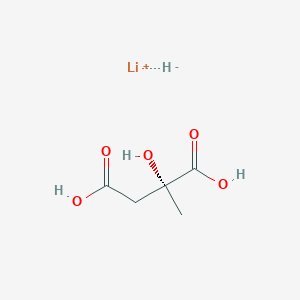

Properties

Molecular Formula |

C21H16N8Na2O8S4 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H18N8O8S4.2Na/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13;;/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35);;/q;2*+1/p-2/b26-14-;;/t15-,19-;;/m1../s1 |

InChI Key |

RNPRGWFDYQHVDK-PUZJMABTSA-L |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)

![(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone](/img/structure/B10783063.png)

![[99Mtc]-cbpao](/img/structure/B10783067.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)

![N-(3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B10783100.png)

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)